molecular formula C6H10OS2 B14623016 (1,3-Dithian-2-yl)acetaldehyde CAS No. 57688-55-8

(1,3-Dithian-2-yl)acetaldehyde

Cat. No.: B14623016
CAS No.: 57688-55-8
M. Wt: 162.3 g/mol
InChI Key: DVZBHTVPGATSAN-UHFFFAOYSA-N
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Description

(1,3-Dithian-2-yl)acetaldehyde is an organic compound with the molecular formula C6H10OS2. It is a derivative of acetaldehyde where the aldehyde group is protected by a 1,3-dithiane ring. This compound is commonly used in organic synthesis as a protecting group for carbonyl compounds due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1,3-Dithian-2-yl)acetaldehyde can be synthesized through the reaction of acetaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired outcome.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,3-Dithian-2-yl)acetaldehyde involves the formation of a stable dithiane ring that protects the carbonyl group from unwanted reactions. The dithiane ring can be selectively removed under specific conditions, allowing for the controlled release of the carbonyl compound. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dithian-2-yl)acetaldehyde is unique due to its six-membered dithiane ring, which provides greater stability compared to five-membered rings like 1,3-dithiolane. This stability makes it a preferred protecting group in organic synthesis. Additionally, the compound’s ability to undergo various chemical reactions while maintaining the integrity of the dithiane ring highlights its versatility and utility in synthetic chemistry .

Properties

IUPAC Name

2-(1,3-dithian-2-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS2/c7-3-2-6-8-4-1-5-9-6/h3,6H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZBHTVPGATSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503372
Record name (1,3-Dithian-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57688-55-8
Record name (1,3-Dithian-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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